![molecular formula C25H42O4 B1209585 Homochenodeoxycholic acid CAS No. 38636-78-1](/img/structure/B1209585.png)
Homochenodeoxycholic acid
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Overview
Description
Homochenodeoxycholic acid is a 7-hydroxy steroid.
Scientific Research Applications
1. Therapeutic Applications in Liver Diseases
Homochenodeoxycholic acid, as a component of bile acids, is involved in several liver disease treatments. Studies have shown that bile acid derivatives like obeticholic acid, which is a potent activator of the farnesoid X nuclear receptor, are effective in treating non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC). In NASH, obeticholic acid has shown efficacy in improving liver histology, indicating its potential in managing fatty liver diseases (Neuschwander‐Tetri et al., 2015); (Hirschfield et al., 2015).
2. Cardiovascular Applications
Research has investigated the role of homocysteine, a metabolite influenced by bile acids, in cardiovascular diseases. Studies reveal that reducing homocysteine levels, possibly influenced by bile acid derivatives, can improve endothelial dysfunction in patients with coronary artery diseases (Title et al., 2000); (Doshi et al., 2001).
3. Anti-inflammatory and Antioxidant Effects
Certain bile acid derivatives, such as taurochenodeoxycholic acid, have been studied for their anti-inflammatory and antioxidant properties. For example, taurochenodeoxycholic acid has shown significant anti-arthritic effects in rat models, suggesting its potential in inflammatory diseases (Liu et al., 2011).
4. Dermatological Applications
Bile acids, including homochenodeoxycholic acid derivatives, have potential applications in skin health and anti-aging treatments. Studies indicate that formulations like folic acid loaded lipid nanocarriers show promise in delivering sustained antioxidant and anti-aging effects for the skin (Ammar et al., 2016).
5. Neurological Applications
Lichen-derived compounds, including those related to bile acids, have shown neuroactive properties, suggesting potential applications in central nervous system therapeutics. These compounds have demonstrated neurotrophic and neurogenic activities, which might be valuable in treating CNS disorders (Reddy et al., 2016).
properties
CAS RN |
38636-78-1 |
---|---|
Product Name |
Homochenodeoxycholic acid |
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI Key |
ZKKGBMOMGYRROF-IFJDUOSNSA-N |
Isomeric SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
synonyms |
homoCDCA homochenodeoxycholic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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